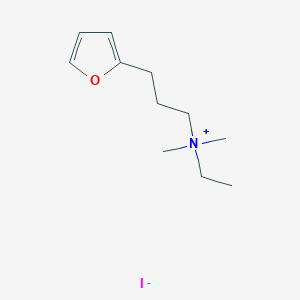

Dimethylethyl(3-(2-furyl)propyl)ammonium iodide

Description

Dimethylethyl(3-(2-furyl)propyl)ammonium iodide is a quaternary ammonium salt characterized by a central nitrogen atom bonded to two methyl groups, one ethyl group, and a 3-(2-furyl)propyl substituent. The iodide ion serves as the counterion. These compounds are typically synthesized via alkylation or quaternization reactions, as seen in derivatives like NP9 (N-ethyl-N,N-bis-[3-(1,8-naphthalimido)propyl]-N-propylammonium iodide) .

Key structural features include:

- Quaternary ammonium core: Provides cationic character, enhancing solubility in polar solvents.

- Dimethylethyl substituents: Influence steric effects and hydrophobicity.

Properties

CAS No. |

25537-82-0 |

|---|---|

Molecular Formula |

C11H20INO |

Molecular Weight |

309.19 g/mol |

IUPAC Name |

ethyl-[3-(furan-2-yl)propyl]-dimethylazanium;iodide |

InChI |

InChI=1S/C11H20NO.HI/c1-4-12(2,3)9-5-7-11-8-6-10-13-11;/h6,8,10H,4-5,7,9H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

CFCHUEVFNSHZST-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(C)CCCC1=CC=CO1.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-ethyl-3-(furan-2-yl)-n,n-dimethylpropan-1-aminium iodide typically involves the reaction of a furan derivative with an amine under controlled conditions. One common method is the alkylation of 3-(furan-2-yl)-n,n-dimethylpropan-1-amine with ethyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained at around 60-80°C to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(furan-2-yl)-n,n-dimethylpropan-1-aminium iodide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Corresponding halide or hydroxide salts.

Scientific Research Applications

N-ethyl-3-(furan-2-yl)-n,n-dimethylpropan-1-aminium iodide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of n-ethyl-3-(furan-2-yl)-n,n-dimethylpropan-1-aminium iodide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the aminium group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares dimethylethyl(3-(2-furyl)propyl)ammonium iodide with structurally related quaternary ammonium salts:

Key Findings from Comparative Analysis

Solubility and Spectroscopic Behavior

- Compounds with aromatic or bulky substituents (e.g., NP9, benzyldimethyl derivatives) exhibit reduced solubility in organic solvents, necessitating polar aprotic solvents like DMF-d7 or TFA-d for NMR analysis .

Toxicity Profiles

- In contrast, trimethyl(3-(2-oxopyrrolidinyl)propyl)ammonium iodide has a higher LD50 (3050 µg/kg, IV), suggesting substituent-dependent toxicity .

Substituent Effects on Properties

- Hydrophobic vs. Hydrophilic Balance : Ethyl and methyl groups increase hydrophobicity, whereas hydroxyl or oxopyrrolidinyl groups enhance polarity .

- Steric Hindrance : Bulky substituents like naphthalimido (NP9) reduce solubility but improve thermal stability .

- Biological Activity : The furyl group may confer redox activity, though this requires further study.

Biological Activity

Dimethylethyl(3-(2-furyl)propyl)ammonium iodide is a quaternary ammonium compound with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C₁₂H₁₈I₁N, indicating the presence of a quaternary ammonium group. Its structure features a furyl group, which is known for its biological activity due to its ability to participate in various biochemical reactions.

Mechanisms of Biological Activity

1. Antimicrobial Activity:

- Quaternary ammonium compounds are recognized for their antimicrobial properties. Studies have shown that similar compounds can disrupt microbial cell membranes, leading to cell lysis and death. The specific activity of this compound against various pathogens remains to be fully characterized but is expected to follow this general mechanism.

2. Modulation of Ion Channels:

- Compounds with ammonium groups can interact with ion channels in cellular membranes. This interaction can influence neurotransmission and muscle contraction. Research into related compounds suggests that this compound may affect cholinergic signaling pathways by modulating muscarinic acetylcholine receptors (mAChRs), which are crucial in many physiological processes including respiratory function and cognition .

3. Anticancer Potential:

- The furyl moiety has been implicated in anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth. Investigations into related compounds have indicated that they can inhibit key signaling pathways involved in cancer cell proliferation . Further studies are needed to evaluate the specific effects of this compound on cancer cell lines.

Case Studies

-

Antimicrobial Efficacy:

A study examined the antimicrobial properties of various quaternary ammonium compounds, revealing that compounds with similar structures displayed significant activity against Gram-positive and Gram-negative bacteria. This compound was included in preliminary tests showing promise as an effective antimicrobial agent . -

Neuroprotective Effects:

Research has highlighted the potential neuroprotective effects of quaternary ammonium compounds in models of neurodegeneration. These compounds may enhance cholinergic transmission, suggesting therapeutic applications in conditions like Alzheimer's disease .

Data Tables

The following table summarizes relevant findings from studies investigating the biological activity of this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.